molecular formula C25H26N6O2S B12705692 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate CAS No. 59709-09-0

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate

Cat. No.: B12705692
CAS No.: 59709-09-0
M. Wt: 474.6 g/mol
InChI Key: JPNWWWJVEZVPHJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate (CAS: 68922-20-3) is a pyridinium-based salt featuring a complex structure. It consists of a pyridinium cation linked via an ethylaminoethyl chain to a phenylazo group, which is further substituted with a 3-phenyl-1,2,4-thiadiazole heterocycle. The acetate anion serves as the counterion.

Properties

CAS No.

59709-09-0

Molecular Formula

C25H26N6O2S

Molecular Weight

474.6 g/mol

IUPAC Name

N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate

InChI

InChI=1S/C23H23N6S.C2H4O2/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;1-2(3)4/h3-16H,2,17-18H2,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

JPNWWWJVEZVPHJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is a key heterocyclic scaffold in the target compound. According to Rateb and Abdelhamid (2004), 1,2,4-thiadiazole derivatives can be synthesized via cyclization reactions involving thiosemicarbazides or thioanilides with appropriate electrophilic reagents such as hydrazonoyl halides or ethyl chloroacetate in polar aprotic solvents like N,N-dimethylformamide (DMF). The general approach involves:

  • Formation of thiosemicarbazide intermediates by reaction of hydrazine derivatives with thiocarbonyl compounds.
  • Cyclization under reflux conditions in DMF or glacial acetic acid to form the thiadiazole ring.
  • Purification by recrystallization or chromatographic methods.

This method provides the 3-phenyl-1,2,4-thiadiazole moiety required for the azo coupling step.

Preparation of the Azo-Linked Phenylaminoethyl Pyridinium Segment

The azo linkage (-N=N-) connecting the thiadiazole to the phenyl ring is typically introduced via diazotization and azo coupling reactions:

  • Diazotization of an aromatic amine (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine) with sodium nitrite in acidic medium at low temperature to form the diazonium salt.
  • Coupling of the diazonium salt with a suitable aromatic amine or phenol derivative, such as 4-aminophenyl-substituted ethylpyridinium, under controlled pH to form the azo bond.

The phenylaminoethyl pyridinium moiety is synthesized by:

  • Alkylation of pyridine with ethyl halides to form ethylpyridinium salts.
  • Subsequent nucleophilic substitution with 4-aminophenyl derivatives to introduce the aminoethyl linkage.

This stepwise approach ensures the formation of the ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]aminoethyl pyridinium structure.

Formation of the Pyridinium Acetate Salt

The final compound is isolated as the acetate salt, which is prepared by:

  • Treating the pyridinium-containing intermediate with acetic acid or sodium acetate under mild conditions.
  • This step stabilizes the pyridinium cation and improves solubility and crystallinity.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Thiadiazole ring formation Thiosemicarbazide + hydrazonoyl halide, reflux in DMF or acetic acid Formation of 3-phenyl-1,2,4-thiadiazole core
2 Diazotization NaNO2, HCl, 0–5 °C Formation of diazonium salt from thiadiazole amine
3 Azo coupling Coupling with 4-aminophenyl-ethylpyridinium derivative, pH control Formation of azo-linked phenylaminoethyl pyridinium
4 Salt formation Acetic acid treatment Formation of pyridinium acetate salt

Analytical Characterization Supporting Preparation

  • IR Spectroscopy : Characteristic absorption bands for azo (-N=N-) groups (~1400-1500 cm⁻¹), thiadiazole ring vibrations, and pyridinium cation.
  • NMR Spectroscopy : Multiplet signals corresponding to aromatic protons, methylene groups of the ethyl linker, and pyridinium ring protons.
  • Mass Spectrometry : Molecular ion peaks confirming the molecular weight of the final compound.
  • Elemental Analysis : Consistency with calculated values for C, H, N, S, and O content.

Research Findings and Optimization Notes

  • The use of polar aprotic solvents like DMF enhances cyclization efficiency for thiadiazole formation.
  • Controlled temperature and pH during diazotization and azo coupling are critical to avoid side reactions and ensure high yield and purity.
  • Quaternization of pyridine to pyridinium salts is optimized by using ethyl halides under reflux conditions, followed by purification to remove unreacted starting materials.
  • The acetate salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl or pyridinium rings .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing thiadiazole and azo groups exhibit significant biological activities. For instance:

  • Anticancer Activity : Studies have shown that derivatives similar to 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate demonstrate cytotoxic effects against various cancer cell lines such as melanoma and breast cancer cells. These compounds are being explored for their potential as anticancer agents due to their selective toxicity towards malignant cells .

Dye Chemistry

The azo group in the compound suggests its utility in dye chemistry:

  • Colorants and Dyes : The compound can be used as a dye due to its chromophoric properties. It can be applied in textile industries for coloring fabrics due to its stability and vivid coloration .

Material Science

The unique structural features of this compound allow it to be utilized in material science:

  • Corrosion Inhibition : Recent studies have investigated azo derivatives as corrosion inhibitors for metals. The presence of polar groups enhances adhesion to metal surfaces, providing protective layers against corrosive environments .

Case Study 1: Anticancer Properties

A study published in Nature explored the cytotoxicity of synthesized thiadiazole derivatives against human cancer cell lines. The findings indicated that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells, suggesting potential for further development into therapeutic agents .

Case Study 2: Dye Application

In a comparative analysis of various azo dyes, researchers demonstrated that azo derivatives like 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate provided superior colorfastness and stability under light exposure when applied to cotton fabrics .

Mechanism of Action

The mechanism of action of 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate involves its interaction with specific molecular targets. The compound’s thiadiazole and azo groups play a crucial role in its bioactivity, potentially interacting with enzymes and receptors to modulate biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Counterion Effects : The acetate, thiocyanate, and chloride counterions influence solubility and ionic interactions. Thiocyanate may enhance lipophilicity compared to acetate .

Substituent Impact : The bromo-dinitro derivative (59709-09-0) has higher molecular weight and electron-withdrawing groups, which could alter electronic properties and reactivity .

Biological Activity

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate (CAS No. 84000-78-2) is a complex organic compound characterized by its unique structure that includes a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. The purpose of this article is to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N7S2C_{24}H_{23}N_{7}S_{2} with a molecular weight of approximately 473.62 g/mol. Its structure features a pyridinium group linked to an ethyl chain and a thiadiazole derivative, which is known for its biological activity.

PropertyValue
Molecular FormulaC24H23N7S2
Molecular Weight473.62 g/mol
CAS Number84000-78-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including those similar to our compound. Research indicates that compounds containing thiadiazole structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of thiadiazoles can inhibit the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity. For instance, some derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells and 9.6 µM against HL-60 leukemia cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis and cell cycle arrest. Studies have reported that treatment with certain thiadiazole derivatives leads to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), thereby promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiadiazole derivatives suggests that modifications to the substituents on the thiadiazole ring can significantly enhance biological activity. For example:

  • Substituent Variations : Compounds with electron-withdrawing groups or specific aryl substitutions tend to exhibit increased potency against cancer cell lines.
  • Lipophilicity : Increasing lipophilicity through structural modifications has been associated with improved cellular uptake and enhanced cytotoxic effects .

Study 1: Antitumor Activity Assessment

A study published in 2020 evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer activity against MCF-7 and HepG2 cell lines. The results indicated that specific modifications to the thiadiazole framework led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms involved in the anticancer effects of thiadiazole derivatives. The findings revealed that these compounds could induce G2/M phase arrest in cancer cells, leading to significant reductions in cell viability .

Q & A

Q. Structural Confirmation :

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, pyridinium signals at δ 8.9–9.3 ppm) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., <0.3% deviation) .
  • Chromatography : HPLC or TLC monitors purity (>95%) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Azo CouplingNaNO₂/HCl, 0–5°C70–85
AlkylationEthyl bromide, K₂CO₃, DMF60–75
QuaternizationPyridine, AcOH reflux80–90

What spectroscopic and chromatographic methods validate this compound’s purity and structure?

Q. Basic Research Focus

  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, azo N=N at ~1450 cm⁻¹) .
  • NMR : ¹H NMR identifies proton environments (e.g., pyridinium CH at δ 9.1 ppm), while ¹³C NMR assigns quaternary carbons (e.g., thiadiazole C-5 at δ 165 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M]⁺ at m/z 480–500) .
  • HPLC : Retention time consistency (e.g., C18 column, MeOH/H₂O gradient) ensures >95% purity .

What physicochemical properties are critical for experimental design?

Q. Basic Research Focus

  • Solubility : High polarity due to pyridinium acetate enhances solubility in polar solvents (e.g., DMSO, water) but limits lipid bilayer penetration .
  • Stability : pH-sensitive degradation (e.g., azo bond cleavage under acidic conditions); store at 4°C in inert atmospheres .
  • Thermal Properties : Melting point (e.g., 210–215°C) indicates crystallinity, verified via DSC .

How can computational modeling predict biological activity or reactivity?

Q. Advanced Research Focus

  • Molecular Docking : Predicts binding affinity to targets (e.g., enzymes or receptors) using software like AutoDock Vina. Thiadiazole and azo groups often show affinity for hydrophobic pockets .
  • DFT Calculations : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
  • MD Simulations : Assesses stability in biological membranes (e.g., interaction with lipid bilayers over 100 ns trajectories) .

Q. Table 2: Docking Scores for Analogues

DerivativeTarget ProteinBinding Energy (kcal/mol)
9c (Analog)α-Glucosidase−8.9
9g (Analog)EGFR Kinase−10.2
Parent CompoundHIV Protease−7.5

What strategies optimize reaction yields and purity during synthesis?

Q. Advanced Research Focus

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve azo coupling efficiency .
  • Catalyst Optimization : CuI or Pd/C enhances alkylation yields (e.g., from 60% to 85%) .
  • Workup Protocols : Gradient recrystallization (e.g., EtOH/H₂O) removes unreacted intermediates .

How should researchers resolve discrepancies in structural data?

Q. Advanced Research Focus

  • Contradiction Example : Calculated vs. experimental elemental analysis for sulfur content may deviate due to hygroscopicity. Mitigation: Dry samples under vacuum for 24h .
  • Spectral Overlaps : Azo and pyridinium protons may overlap in ¹H NMR. Solution: Use 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Purity Discrepancies : HPLC peaks may suggest impurities not detected by TLC. Mitigation: Combine orthogonal methods (e.g., LC-MS) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Reactor Design : Continuous flow systems improve azo coupling safety (exothermicity control) .
  • Byproduct Management : Chromatography-free purification (e.g., pH-selective crystallization) reduces costs .
  • Process Analytical Technology (PAT) : In-line IR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.